REACTION_SMILES
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[C:35](=[O:36])([O-:37])[OH:38].[CH3:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17].[CH3:45][CH2:46][O:47][C:48](=[O:49])[CH3:50].[Na+:39].[O:40]1[CH2:41][CH2:42][CH2:43][CH2:44]1.[c:18]1([P:19]([c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)(=[O:26])[N:32]=[N+:33]=[N-:34])[cH:27][cH:28][cH:29][cH:30][cH:31]1.[o:1]1[c:2]([CH:6]=[CH:7][C:8](=[O:9])[OH:10])[cH:3][cH:4][cH:5]1>>[o:1]1[c:2]([CH:6]=[CH:7][C:8](=[O:10])[N:32]=[N+:33]=[N-:34])[cH:3][cH:4][cH:5]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=NP(=O)(c1ccccc1)c1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C=Cc1ccco1
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Name
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Type
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product
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Smiles
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[N-]=[N+]=NC(=O)C=Cc1ccco1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |